molecular formula C21H23N3O3 B5216270 8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline

8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline

Cat. No. B5216270
M. Wt: 365.4 g/mol
InChI Key: XFLZJNAPJLQPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has a unique structure and properties that make it an attractive candidate for research.

Mechanism of Action

The mechanism of action of 8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline in lab experiments include its unique structure and properties, as well as its potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline. These include further studies on its potential use as an anticancer agent, its antibacterial and antifungal properties, and its applications in organic electronics and biological imaging. Additionally, there is a need for further studies on its mechanism of action and its potential toxicity.

Synthesis Methods

The synthesis of 8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline involves the reaction of 2-methoxy-3-formylquinoline with azocane-1-carbonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield the desired product.

Scientific Research Applications

The unique structure of 8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline makes it a promising candidate for research in various fields such as medicinal chemistry, biochemistry, and materials science. It has been studied for its potential use as an anticancer agent, as well as for its antibacterial and antifungal properties. It has also been investigated for its potential use in organic electronics and as a fluorescent probe for biological imaging.

properties

IUPAC Name

azocan-1-yl-[5-(quinolin-8-yloxymethyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-21(24-12-4-2-1-3-5-13-24)18-14-17(27-23-18)15-26-19-10-6-8-16-9-7-11-22-20(16)19/h6-11,14H,1-5,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLZJNAPJLQPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=NOC(=C2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[3-(1-Azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline

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